3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid

Übersicht

Beschreibung

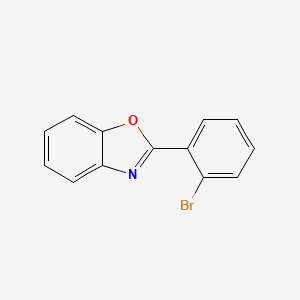

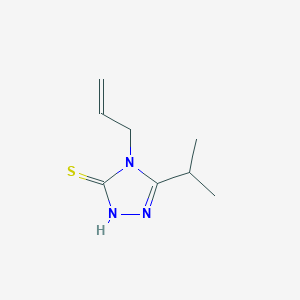

3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid is a compound that can be categorized under the class of β-amino acids, which are structurally related to the more common α-amino acids that make up proteins. While the provided papers do not directly discuss 3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid, they do provide insights into similar compounds and their synthesis, properties, and potential biological activities.

Synthesis Analysis

The synthesis of related β-amino acid compounds involves various strategies. For instance, the synthesis of 3-(2-aminocarbonylphenyl)propanoic acid analogs was achieved by incorporating a (1R)-1-(3,5-dimethylphenyl)-3-methylbutylamine moiety on the carboxyamide side chain, which was then evaluated for binding affinity and antagonist activity for EP receptors . Another method for synthesizing racemic 2-amino-3-(heteroaryl)propanoic acids with high yields involved the reduction of hydroxyimino precursors using zinc dust and formic acid . Additionally, the first asymmetric synthesis of amino-3,3-dimethoxypropanoic acid was accomplished using a chiral glycine titanium enolate with trimethyl orthoformate .

Molecular Structure Analysis

The molecular structure of β-amino acids is characterized by the presence of an amino group (NH2) and a carboxylic acid group (COOH) separated by a β-carbon, which distinguishes them from α-amino acids. The vibrational and electronic structure of a related compound, 3-amino-3-(4-fluorophenyl)propionic acid, was studied using DFT and spectroscopic methods, revealing intra- and intermolecular hydrogen bonding in zwitterionic forms . This analysis can provide insights into the molecular structure of 3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid, as substituents on the phenyl ring can influence the electronic and vibrational properties of the molecule.

Chemical Reactions Analysis

The chemical reactivity of β-amino acids is influenced by the presence of both amino and carboxylic acid functional groups. These compounds can participate in various chemical reactions, such as amide bond formation, which is a key step in peptide synthesis. The papers provided do not directly discuss the chemical reactions of 3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid, but they do mention the synthesis of related compounds and their potential as intermediates in the synthesis of biologically active molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of β-amino acids like 3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid are influenced by their molecular structure. For example, the presence of fluorine in 3-amino-3-(4-fluorophenyl)propionic acid affects its vibrational modes and hydrogen bonding capacity . Similarly, the trimethoxy groups in 3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid would likely affect its solubility, acidity, and potential for intermolecular interactions. These properties are crucial for understanding the compound's behavior in biological systems and its potential as a pharmaceutical agent.

Wissenschaftliche Forschungsanwendungen

Inhibition of Multidrug Resistance

A study by Martelli et al. (2011) explored the role of 3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid derivatives in inhibiting P-glycoprotein-mediated multidrug resistance (MDR). The research indicated that while some derivatives showed a drop in potency and efficacy, others maintained high potency, highlighting the compound's potential in addressing MDR challenges in cancer treatment (Martelli et al., 2011).

Applications in Immunochromatographic Assays

Chen et al. (2017) utilized derivatives of 3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid for developing a monoclonal antibody-based gold immunochromatographic assay. This assay was effectively used for detecting trimethoprim residues in milk and honey samples, demonstrating the compound's utility in food safety and quality testing (Chen et al., 2017).

Cytotoxicity in Cancer Research

A study by Kim et al. (2002) synthesized derivatives of 3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid and evaluated their cytotoxicity in various cancer cell lines. Some derivatives exhibited potent cytotoxic activities, suggesting their potential use in cancer therapy (Kim et al., 2002).

Synthesis of Novel Amide Alkaloids

Shan et al. (2012) reported the synthesis of new amide alkaloids using 3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid. This research contributes to the field of organic chemistry and pharmacology, highlighting the versatility of this compound in synthesizing biologically active substances (Shan et al., 2012).

Potential in Cholinesterase Inhibition

Kos et al. (2021) explored the cholinesterase inhibitory activity of 3,4,5-trimethoxycinnamates, including derivatives of 3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid. Their research found significant inhibitory effects on acetylcholinesterase and butyrylcholinesterase, indicating potential therapeutic applications in neurodegenerative diseases like Alzheimer's (Kos et al., 2021).

Safety And Hazards

“3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are recommended .

Eigenschaften

IUPAC Name |

3-amino-3-(3,4,5-trimethoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO5/c1-16-9-4-7(8(13)6-11(14)15)5-10(17-2)12(9)18-3/h4-5,8H,6,13H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMIWUEOAUPOOEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50391359 | |

| Record name | 3-amino-3-(3,4,5-trimethoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50391359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid | |

CAS RN |

34841-00-4 | |

| Record name | 3-amino-3-(3,4,5-trimethoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50391359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzenesulfonic acid, 2-[(4-aminophenyl)amino]-5-nitro-](/img/structure/B1274721.png)

![5-[1-(3,4-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1274723.png)

![5-[2-([1,1'-Biphenyl]-2-ylamino)vinyl]-3-(methylsulfanyl)-4-isothiazolecarbonitrile](/img/structure/B1274733.png)

![2-Amino-3-[(3-pyrimidin-2-yloxyphenyl)methylideneamino]-6-(trifluoromethyl)pyrimidin-4-one](/img/structure/B1274744.png)